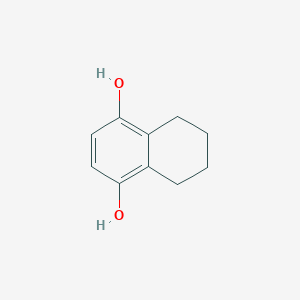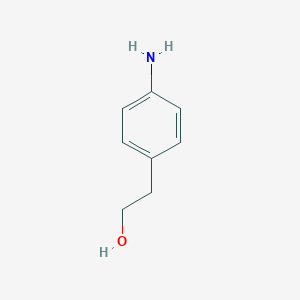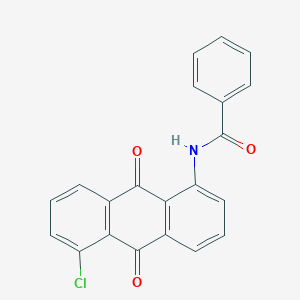
1-Antraquinona sulfonato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium anthraquinone-1-sulfonate is an organic compound with the molecular formula C14H9NaO5S. It is a derivative of anthraquinone, characterized by the presence of a sulfonate group at the first position of the anthraquinone structure. This compound appears as a light orange to yellow-green powder or crystals and is moderately soluble in water . It is widely used in various industrial applications, particularly in the synthesis of dyes and pigments.
Aplicaciones Científicas De Investigación
Sodium anthraquinone-1-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Sodium anthraquinone-1-sulfonate (SA1S) is an organic compound that primarily targets redox reactions . It is used as a redox mediator in various biochemical processes .
Mode of Action
SA1S interacts with its targets through redox reactions . It can be reversibly oxidized and reduced, assisting in extracellular electron transfer (EET) processes . The sulfonate functional group of SA1S offers excellent hydrophilicity, which promotes the molecular level binding of SA1S with reduced graphene oxide (rGO) and leads to a 3D interconnected xerogel .
Biochemical Pathways
The primary biochemical pathway affected by SA1S is the electron transfer process . As a redox mediator, SA1S facilitates the transfer of electrons in biochemical reactions, thereby influencing the overall redox balance within the system .
Pharmacokinetics
Its solubility in water is known to be moderate , which could influence its bioavailability and distribution within the body.
Result of Action
The primary result of SA1S’s action is the facilitation of electron transfer in biochemical reactions . This can influence various downstream processes, including energy generation, environmental remediation, and chemical production .
Action Environment
The action of SA1S can be influenced by various environmental factors. For instance, its solubility can change significantly with a change in its counter-cation . Additionally, the position and number of the sulfonate groups can also impact its solubility . These factors can influence the compound’s action, efficacy, and stability in different environments.
Análisis Bioquímico
Biochemical Properties
Sodium anthraquinone-1-sulfonate is soluble in hot water , which allows it to interact with various biomolecules in aqueous environments. The anthraquinone moiety forms the core of various anticancer agents . Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins
Cellular Effects
Anthraquinones have been shown to have anti-inflammatory and anti-oxidation effects . They can inhibit cancer cell proliferation, invasion, migration, metastasis, and induce cellular apoptosis and tumor angiogenesis . They also regulate the host immune response, have antioxidant and anti-inflammatory properties, and can reverse tumor cell multidrug resistance
Molecular Mechanism
Anthraquinone-based compounds generally inhibit cancer progression by targeting essential cellular proteins . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature
Dosage Effects in Animal Models
Anthraquinones have been shown to attenuate symptoms and tissue damages through anti-inflammatory or immuno-modulatory effects in animal colitis models
Metabolic Pathways
Anthraquinones are synthesized in plants through the shikimate or chorismate and the polyketide pathway
Transport and Distribution
It is known that the compound is soluble in hot water , which may facilitate its transport and distribution
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium anthraquinone-1-sulfonate is typically synthesized through the sulfonation of anthraquinone. The process involves reacting anthraquinone with sulfuric acid or oleum, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions generally include elevated temperatures and controlled addition of reagents to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of sodium anthraquinone-1-sulfonate often involves continuous-flow processes to enhance efficiency and yield. The sulfonation reaction is carried out in large reactors, and the product is subsequently purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: Sodium anthraquinone-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives with different functional groups.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under various conditions.
Major Products: The major products formed from these reactions include various anthraquinone derivatives, such as aminoanthraquinones and hydroxyanthraquinones .
Comparación Con Compuestos Similares
Sodium anthraquinone-2-sulfonate: Similar in structure but with the sulfonate group at the second position.
Anthraquinone-2-sulfonic acid: Another derivative with different solubility and reactivity properties.
Uniqueness: Sodium anthraquinone-1-sulfonate is unique due to its specific position of the sulfonate group, which influences its solubility, reactivity, and applications. Its ability to participate in a wide range of chemical reactions and its effectiveness as an electron shuttle make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
128-56-3 |
|---|---|
Fórmula molecular |
C14H8NaO5S |
Peso molecular |
311.27 g/mol |
Nombre IUPAC |
sodium;9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19); |
Clave InChI |
LIWRTTRIQSKPHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.[Na] |
| 128-56-3 | |
Solubilidad |
1-Mono anthraquinonesulfonic acid, sodium salt, has a water solubility of 1000 mg/100 ml water at 18 °C. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Sodium anthraquinone-1-sulfonate be removed from environmental water samples?
A1: Yes, Sodium anthraquinone-1-sulfonate can be extracted from environmental water samples using Dowex WGR weakly anion exchange resin. [] This method allows for the determination of trace amounts of Sodium anthraquinone-1-sulfonate and Sodium anthraquinone-2-sulfonate in complex matrices like river water and soil. [] After adsorption onto the resin, the compound is eluted with a strong acid like hydrochloric acid and further derivatized for analysis via gas chromatography. []
Q2: Does Sodium anthraquinone-1-sulfonate interact with other molecules in solution?
A2: Research shows that Sodium anthraquinone-1-sulfonate exhibits competitive adsorption with Xylenol Orange on expanded graphite. [] This means that the presence of one molecule can influence the adsorption capacity of expanded graphite for the other. [] This competitive behavior is likely due to both molecules targeting similar adsorption sites on the expanded graphite surface. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)






